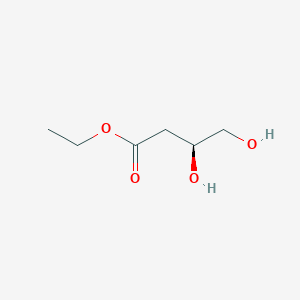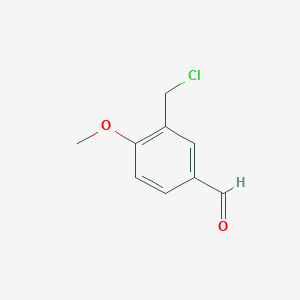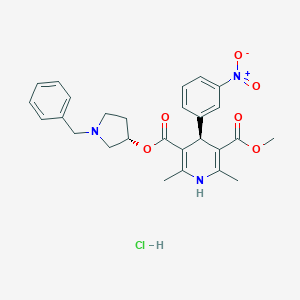![molecular formula C16H13KN2O7S B123003 Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate CAS No. 34265-46-8](/img/structure/B123003.png)
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate (K4-[(4-AOMCP)DBS]) is a water-soluble, organic compound that has been used in a variety of scientific research applications. K4-[(4-AOMCP)DBS] has been used to study the biochemical and physiological effects of a variety of compounds, as well as to provide a reliable method of synthesizing and purifying a range of compounds.
Applications De Recherche Scientifique
K4-[(4-AOMCP)DBS] has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of a variety of compounds, as well as to provide a reliable method of synthesizing and purifying a range of compounds. K4-[(4-AOMCP)DBS] has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on living organisms.
Mécanisme D'action
K4-[(4-AOMCP)DBS] is a water-soluble, organic compound that can be used to study the biochemical and physiological effects of a variety of compounds. The compound is able to interact with biological molecules, such as proteins and enzymes, in order to modify their function. K4-[(4-AOMCP)DBS] also has the ability to interact with cell membranes, allowing it to alter the permeability of the membrane and modify the transport of molecules across the membrane.
Biochemical and Physiological Effects
K4-[(4-AOMCP)DBS] has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, alter the permeability of cell membranes, and modulate the activity of proteins. K4-[(4-AOMCP)DBS] has also been found to have an effect on the expression of genes, as well as to have an effect on the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
K4-[(4-AOMCP)DBS] has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to use in a variety of experiments. It is also relatively stable, allowing it to be stored and used for extended periods of time. Additionally, K4-[(4-AOMCP)DBS] is relatively non-toxic, making it safe to use in a variety of experiments.
However, K4-[(4-AOMCP)DBS] also has some limitations for use in laboratory experiments. It is not as effective as some other compounds at modulating the activity of proteins and enzymes, making it less useful for certain types of experiments. Additionally, K4-[(4-AOMCP)DBS] is not as effective as some other compounds at modulating the expression of genes, making it less useful for certain types of experiments.
Orientations Futures
The use of K4-[(4-AOMCP)DBS] in scientific research is still in its infancy. There are several potential future directions for the use of K4-[(4-AOMCP)DBS] in scientific research. These include the use of K4-[(4-AOMCP)DBS] to study the effects of drugs on the body, the use of K4-[(4-AOMCP)DBS] to study the effects of environmental pollutants on living organisms, the use of K4-[(
Méthodes De Synthèse
K4-[(4-AOMCP)DBS] is synthesized through a two-step process. The first step involves the synthesis of 4-acetyloxy-3-methoxycarbonylphenyl diazenylbenzenesulfonate (4-AOMCP-DBS) by reacting 4-acetyloxy-3-methoxycarbonylphenyl (4-AOMCP) with diazenylbenzenesulfonate (DBS). The second step involves the reaction of 4-AOMCP-DBS with potassium hydroxide (KOH) to form K4-[(4-AOMCP)DBS]. The reaction can be represented by the following equation:
4-AOMCP + DBS → 4-AOMCP-DBS
KOH + 4-AOMCP-DBS → K4-[(4-AOMCP)DBS]
Propriétés
IUPAC Name |
potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDCJFYMQPXNTC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13KN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)



![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)


